molecular formula C18H21F123INO2 B605353 Altropane I-123 CAS No. 208517-65-1

Altropane I-123

Número de catálogo B605353
Número CAS: 208517-65-1
Peso molecular: 425.275
Clave InChI: GTQLIPQFXVKRKJ-HYRAKNMCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Altropane I-123 is a biochemical.

Aplicaciones Científicas De Investigación

  • Parkinson's Disease Research Altropane I-123 has been extensively researched for its applications in Parkinson's disease. Studies have used Altropane I-123 in conjunction with Single Photon Emission Computed Tomography (SPECT) imaging to evaluate dopamine transporter (DAT) levels in Parkinson's disease models. For example, Gleave et al. (2011) found that Altropane I-123 binding correlated with the content of dopamine in the striatum, making it a potential marker for measuring dopamine content in cell replacement therapies (Gleave, Farncombe, Saab, & Doering, 2011). Additionally, Fischman et al. (1998) highlighted the use of Altropane I-123 for rapid and specific striatal binding, suggesting its effectiveness in diagnosing Parkinson's disease (Fischman, Bonab, Babich, Palmer, Alpert, Elmaleh, Callahan, Barrow, Graham, Meltzer, Hanson, & Madras, 1998).

  • Imaging and Diagnostic Applications Altropane I-123 has shown potential in imaging and diagnostic applications beyond Parkinson's disease. Fernandez et al. (2001) discussed its utility as a SPECT ligand with high affinity and selectivity for the dopamine transporter, useful in detecting early Parkinson's disease (Fernandez, Friedman, Fischman, Noto, & Lannon, 2001). Additionally, Kijewski et al. (2000) assessed its potential performance in diagnostic imaging tasks related to Parkinson's disease, emphasizing its utility in higher-resolution SPECT systems (Kijewski, Moore, Jadvar, Zimmerman, & Müller, 2000).

  • Pharmacokinetic Studies Altropane I-123 has been subject to pharmacokinetic studies to better understand its behavior in biological systems. Hettiarachchi et al. (2000) developed and validated methods for analyzing Altropane in biological environments, facilitating the study of its pharmacokinetic properties in animal models (Hettiarachchi, Green, Ridge, Wu, Catz, & Salem, 2000).

  • Potential in Clinical Trials Altropane I-123's role in clinical trials has been noted, particularly in phase I, II, and III trials for conditions like Parkinson's disease and ADHD, as outlined by Cattabeni (2002) (Cattabeni, 2002).

  • Comparative Studies with Other Imaging Agents Comparative studies have been conducted to evaluate the efficacy of Altropane I-123 against other imaging agents. Fischman et al. (2001) discussed the use of Altropane with [11C] labeling, providing an equivalent and complementary tracer for PET studies (Fischman, Bonab, Babich, Livni, Alpert, Meltzer, & Madras, 2001).

  • Quality Assessment in Clinical Imaging Sahani et al. (2000) investigated the performance of off-site core laboratories compared to on-site investigators in analyzing Altropane I-123 images, emphasizing the importance of training and experience in consistent data acquisition (Sahani, Saini, Fatuga, Halpern, Lanser, Zimmerman, & Fischman, 2000).

Propiedades

Número CAS

208517-65-1

Nombre del producto

Altropane I-123

Fórmula molecular

C18H21F123INO2

Peso molecular

425.275

Nombre IUPAC

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-((E)-3-(iodo-123I)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1/i20-4

Clave InChI

GTQLIPQFXVKRKJ-HYRAKNMCSA-N

SMILES

COC([C@@H]1[C@H]2CC[C@@H](C[C@@H]1c3ccc(F)cc3)N2C/C=C/[123I])=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Altropane I-123

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altropane I-123
Reactant of Route 2
Reactant of Route 2
Altropane I-123
Reactant of Route 3
Reactant of Route 3
Altropane I-123
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Altropane I-123
Reactant of Route 5
Reactant of Route 5
Altropane I-123
Reactant of Route 6
Reactant of Route 6
Altropane I-123

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.